Physical and chemical properties of Desfluoro Risperidone
Physical and chemical properties of Desfluoro Risperidone
An In-depth Technical Guide to the Physical and Chemical Properties of Desfluoro Risperidone
Executive Summary
Desfluoro Risperidone, identified systematically as Risperidone EP Impurity K, is a critical process-related impurity and a close structural analog of the atypical antipsychotic drug Risperidone.[1][2] Its defining characteristic is the absence of a fluorine atom on the benzisoxazole ring, a seemingly minor modification that can significantly influence the molecule's electronic properties and, by extension, its physicochemical and biological behavior.[1] This guide offers a comprehensive examination of the known physical and chemical properties of Desfluoro Risperidone, providing researchers, analytical scientists, and drug development professionals with a foundational understanding of this compound. While direct pharmacological and metabolic studies on Desfluoro Risperidone are limited, this document synthesizes available data and draws logical inferences from the well-characterized parent compound, Risperidone, to provide a holistic technical overview.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the cornerstone of all further scientific investigation. Desfluoro Risperidone is a heterocyclic compound belonging to the benzisoxazole class.
Systematic IUPAC Name: 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[3][4]
Synonyms: Risperidone EP Impurity K, Desfluororisperidone.[2]
Key Identifiers:
Structural Analysis
The structure of Desfluoro Risperidone is identical to that of Risperidone, with the exception of a hydrogen atom replacing the fluorine atom at the 6-position of the benzisoxazole moiety. This substitution is the sole structural difference.[1]
Caption: 2D structure of Desfluoro Risperidone.
Comparative Structure: Risperidone and Paliperidone
To appreciate the significance of Desfluoro Risperidone, it is essential to compare it with its parent drug, Risperidone, and Risperidone's primary active metabolite, Paliperidone (9-hydroxyrisperidone).[1][6]
-
Risperidone: Contains a fluorine atom at the 6-position of the benzisoxazole ring. This electronegative atom can influence metabolic stability and receptor binding affinity.[1]
-
Paliperidone (9-hydroxyrisperidone): Is the product of CYP2D6-mediated hydroxylation of Risperidone.[6][7] It differs from Risperidone by the addition of a hydroxyl group.
-
Desfluoro Risperidone: Lacks the fluorine atom, which is a common bioisosteric substitution in medicinal chemistry used to modulate physicochemical properties like lipophilicity and metabolic stability.[1]
Caption: Relationship between Risperidone and its key analogs.
Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or its impurities are critical for formulation development, manufacturing, and predicting its behavior in biological systems. The data for Desfluoro Risperidone is primarily based on supplier technical sheets and predictive models.
| Property | Value | Source / Comment |
| Appearance | Off-white solid | Daicel Pharma Standards[8] |
| Melting Point | 183.1 °C | ChemicalBook[2] |
| Boiling Point | 569.9 ± 60.0 °C | Predicted (ChemicalBook)[2] |
| Density | 1.33 ± 0.1 g/cm³ | Predicted (ChemicalBook)[2] |
| pKa | 8.17 ± 0.10 | Predicted (ChemicalBook)[2] |
| Solubility | Soluble in Acetonitrile. Slightly soluble in Chloroform and Methanol. | Daicel Pharma Standards, ChemicalBook[2][8] |
| Storage Condition | 2-8 °C | ChemicalBook, Daicel Pharma Standards[2][8] |
Chemical Properties and Stability
While dedicated stability studies for Desfluoro Risperidone are not widely published, its chemical behavior can be inferred from the known degradation pathways of Risperidone.[1] Risperidone is susceptible to degradation under stress conditions, particularly oxidation.[9][10]
Potential Degradation Pathways
The primary degradation pathways for the Risperidone scaffold involve:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, leading to the formation of Risperidone N-oxide. This is a common metabolic and chemical degradation route.[10][11] It is highly probable that Desfluoro Risperidone would undergo a similar N-oxidation.
-
Hydrolysis: Under strong acidic or basic conditions, the benzisoxazole ring can be cleaved.[10] Studies on Risperidone have also shown degradation in the presence of bacteria, leading to cleavage of the benzisoxazole ring to form 2-hydroxybenzoyl-risperidone.[12]
-
Hydroxylation: While primarily a metabolic process (formation of Paliperidone), hydroxylation can also occur as a chemical degradation process.[10]
Caption: Postulated degradation pathways for Desfluoro Risperidone.
Pharmacological and Metabolic Profile (Inferred)
There is a conspicuous absence of direct pharmacological and metabolic research on Desfluoro Risperidone in publicly available literature.[1] However, its profound structural similarity to Risperidone allows for educated hypotheses regarding its potential biological activity.
Potential Receptor Binding
Risperidone's therapeutic action is mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[13][14][15] It also exhibits high affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, with negligible affinity for cholinergic receptors.[1][13][15]
Given that the core pharmacophore responsible for this binding profile is largely unaltered in Desfluoro Risperidone, it is plausible that it retains a similar receptor binding profile. The removal of the highly electronegative fluorine atom could subtly modulate the affinity for these targets, but a complete loss of activity is unlikely.
Postulated Metabolic Pathways
The metabolism of Risperidone is well-documented and is dominated by the cytochrome P450 (CYP) enzyme system.[1]
-
Primary Pathway: Risperidone is extensively metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone (Paliperidone).[6][7][16][17]
-
Secondary Pathway: CYP3A4 also contributes to the metabolism of Risperidone, though to a lesser extent.[7]
The fluorine atom in Risperidone can act as a metabolic shield, blocking potential sites of oxidation. Its absence in Desfluoro Risperidone might open up new metabolic pathways or alter the rate of existing ones. It is reasonable to assume that Desfluoro Risperidone is also a substrate for CYP2D6 and CYP3A4, but the precise kinetics and resulting metabolites would require dedicated experimental study.
Caption: Comparative metabolic pathways.
Analytical Characterization
As a known impurity, the accurate detection and quantification of Desfluoro Risperidone are paramount for the quality control of Risperidone drug products. The analytical methods developed for Risperidone are directly applicable, with minor modifications.[18]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques for analysis.[1][18]
Protocol: Representative RP-HPLC Method for Impurity Profiling
This protocol is adapted from established methods for Risperidone and would serve as a starting point for the specific analysis of Desfluoro Risperidone.[9][19]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.5) and organic solvents like acetonitrile and methanol. A typical ratio might be 65:20:15 (buffer:acetonitrile:methanol, v/v/v).[9]
-
Sample Preparation:
-
Accurately weigh and dissolve the Risperidone bulk drug or crushed tablet powder in a suitable solvent (e.g., methanol).
-
Dilute to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Injection Volume: 10-20 µL.
-
Analysis: The retention time for Desfluoro Risperidone will be distinct from Risperidone, allowing for identification and quantification against a certified reference standard.
LC-MS/MS for Bioanalysis: For quantifying trace levels in biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1] Methods validated for Risperidone can be adapted, typically involving protein precipitation or solid-phase extraction followed by analysis using a C18 column and a mobile phase of 0.1% formic acid in acetonitrile.[1]
Analytical Workflow Visualization
Caption: General workflow for analytical characterization.
Conclusion
Desfluoro Risperidone is more than a mere process impurity; it is a key structural analog that provides valuable insights into the structure-activity relationships of the benzisoxazole class of antipsychotics. This guide has synthesized the available data on its physical and chemical properties, establishing a foundational dataset for researchers. While its identity, physical characteristics, and the analytical methods for its detection are well-defined, its specific pharmacological, toxicological, and metabolic profiles remain an area ripe for future investigation. A thorough understanding of such impurities is not only a regulatory necessity but also a scientific imperative for ensuring the safety, quality, and efficacy of pharmaceutical products.
References
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MDPI. (n.d.). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Retrieved from [Link]
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PubMed Central. (2021, January 28). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Retrieved from [Link]
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National Institutes of Health. (n.d.). Desfluororisperidone | C23H28N4O2 | CID 14372035. PubChem. Retrieved from [Link]
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gsrs. (n.d.). DESFLUORO RISPERIDONE. Retrieved from [Link]
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PubMed Central. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) The Pharmacokinetics of Paliperidone Versus Risperidone. Retrieved from [Link]
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PubMed. (2021, January 28). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Retrieved from [Link]
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PubMed. (n.d.). Survey on the pharmacodynamics of the new antipsychotic risperidone. Retrieved from [Link]
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PubMed. (n.d.). Pharmacological profile of risperidone. Retrieved from [Link]
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PubMed Central. (n.d.). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Retrieved from [Link]
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PubMed. (n.d.). The pharmacokinetics of risperidone in humans: a summary. Retrieved from [Link]
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Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]
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PubMed. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]
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Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved from [Link]
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PubMed. (n.d.). Bacterial degradation of risperidone and paliperidone in decomposing blood. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetics and tolerability of long-acting risperidone in schizophrenia. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved from [Link]
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